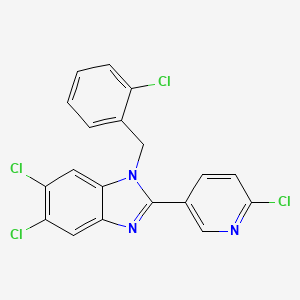
5,6-dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
5,6-Dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole and its derivatives have shown promising antimicrobial properties. Özden et al. (2011) synthesized various 5,6-dichloro-1H-benzimidazole-2-carboxamides and found that these compounds exhibited significant in vitro antibacterial and antifungal activities, particularly against S. aureus and E. coli (Özden, Usta, Altanlar, & Göker, 2011).
Chemical and Spectral Characterization
The chemical and spectral properties of 5,6-Dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole derivatives have been extensively studied. Gürbüz et al. (2016) synthesized and characterized 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, providing insights into their molecular geometry, energy values, and charge distributions (Gürbüz, Tavman, Çinarli, & Boz, 2016).
Antiinflammatory Properties
A series of 2-(2-pyridinyl)benzimidazoles, closely related to 5,6-dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, were synthesized and evaluated for anti-inflammatory activity. Tsukamoto et al. (1980) found that certain derivatives exhibited stronger anti-inflammatory activities in acute models compared to known anti-inflammatory drugs (Tsukamoto, Yoshino, Kohno, Ohtaka, Kagaya, & Ito, 1980).
Applications in Coordination Chemistry
The application of benzimidazole derivatives in coordination chemistry has been explored. Boča, Jameson, & Linert (2011) reviewed the preparation and properties of compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine, highlighting their potential in spectroscopic and biological applications (Boča, Jameson, & Linert, 2011).
Synthesis and Biological Investigations
Rida et al. (1988) synthesized various substituted pyrido[1,2‐a]benzimidazoles, including benzimidazole derivatives, and evaluated their antibacterial activity. Although many compounds showed limited biological activity, this research contributed to the understanding of the structure-activity relationships of these compounds (Rida, Soliman, Badawey, El-Ghazzawi, Kader, & Kappe, 1988).
Antiviral Activity
Benzimidazole derivatives have been evaluated for antiviral activities. Drach and Townsend (1996) investigated the antiviral potential of various 5,6-dichloro-1-[(2-hydroxyethoxy)methyl]benzimidazole derivatives against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), contributing to the understanding of their pharmacological properties (Drach & Townsend, 1996).
Synthesis and Evaluation of Androgen Receptor Antagonists
Ng et al. (2007) synthesized 5,6-dichloro-benzimidazole derivatives as novel androgen receptor antagonists. This research highlights the potential of these compounds in modulating androgen receptor activities, which could have implications in various hormonal disorders and cancers (Ng, Guan, Alford, Lanter, Allan, Sbriscia, Linton, Lundeen, & Sui, 2007).
Propriétés
IUPAC Name |
5,6-dichloro-1-[(2-chlorophenyl)methyl]-2-(6-chloropyridin-3-yl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl4N3/c20-13-4-2-1-3-12(13)10-26-17-8-15(22)14(21)7-16(17)25-19(26)11-5-6-18(23)24-9-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCORDLRZUKGDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=CN=C(C=C4)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2380807.png)
![tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2380808.png)
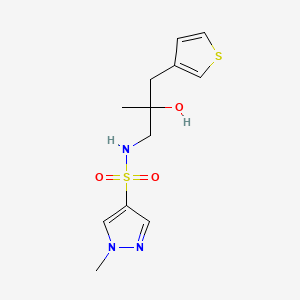
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)
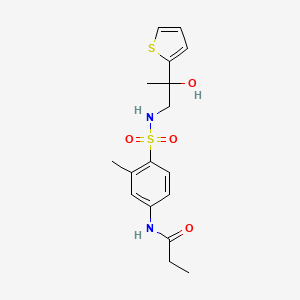
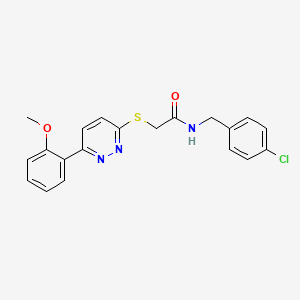
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)
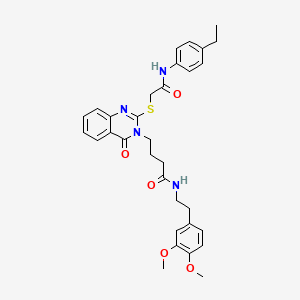
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)
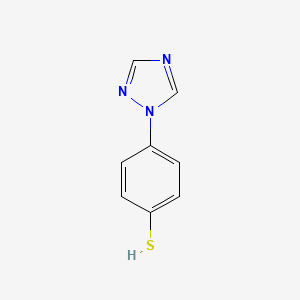
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)